molecular formula C11H12N2 B1475488 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine CAS No. 1549067-49-3

2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine

Cat. No. B1475488
M. Wt: 172.23 g/mol
InChI Key: NZOTWHQZQGGCJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

CIP can be synthesized by several methods, including the reaction of 1-methyl-4-cyanoimidazole with cyclopropylamine, and the reaction of 4-cyano-1-methylimidazole with cyclopropylmethanol. Another method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular formula of CIP is C11H12N2, and its molecular weight is 172.23 g/mol. The InChI and SMILES strings provide more detailed structural information.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as CIP, can be directly functionalized, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives . For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues, such as 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in the same class, after 4 weeks of treatment .
  • Results: The use of these compounds has led to significant reductions in bacterial load in test subjects .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Methylimidazo[1,2-a]pyridine, a related compound, has been shown to have antimicrobial properties . It was found to be effective against Staphylococcus aureus .
  • Methods of Application: The compound was synthesized and then reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
  • Results: 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

DNA Damage and Carcinogenesis Study

  • Scientific Field: Biochemistry

Material Science

  • Scientific Field: Material Science
  • Application Summary: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these studies were not specified in the source .

Drug Discovery

  • Scientific Field: Drug Discovery
  • Application Summary: 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine (CIP) has been used as a tool in drug discovery to identify novel compounds with anticancer properties.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The outcomes of these studies were not specified in the source.

Anticancer Research

  • Scientific Field: Cancer Research
  • Application Summary: 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine (CIP) has been used as a tool in drug discovery to identify novel compounds with anticancer properties.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The outcomes of these studies were not specified in the source.

properties

IUPAC Name

2-cyclopropyl-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOTWHQZQGGCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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